N-[(1R)-2'-Amino-3,3'-dibromo-4,4',6,6'-tetrakis(trifluoromethyl)[1,1'-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide
Description
N-[(1R)-2'-Amino-3,3'-dibromo-4,4',6,6'-tetrakis(trifluoromethyl)[1,1'-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide is a chiral organophosphorus compound characterized by a biphenyl backbone substituted with bromine, amino, and trifluoromethyl groups, alongside a diphenylphosphinous amide moiety. Its molecular formula is C28H15Br2F12N2P (MW: 798.2), and it exhibits a stereospecific (1R) configuration at the amino-bearing carbon .
Properties
IUPAC Name |
2-bromo-6-[3-bromo-2-(diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15Br2F12N2P/c29-21-17(27(37,38)39)11-15(25(31,32)33)19(23(21)43)20-16(26(34,35)36)12-18(28(40,41)42)22(30)24(20)44-45(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,44H,43H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJDWJUEPIHDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)NC3=C(C(=CC(=C3Br)C(F)(F)F)C(F)(F)F)C4=C(C(=C(C=C4C(F)(F)F)C(F)(F)F)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15Br2F12N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide typically involves multiple steps, including the introduction of bromine and trifluoromethyl groups to the biphenyl structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of bromine or trifluoromethyl groups.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different biphenyl derivatives, while reduction can produce simpler amine or phosphine compounds.
Scientific Research Applications
N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug development.
Industry: It is used in the production of advanced materials and as a specialty chemical in various industrial applications.
Mechanism of Action
The mechanism by which N-[(1R)-2’-Amino-3,3’-dibromo-4,4’,6,6’-tetrakis(trifluoromethyl)[1,1’-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs with Biphenyl Cores and Trifluoromethyl Groups
The biphenyl core with trifluoromethyl substituents is a shared feature with (S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine (C16H8F12N2, MW: 456.2) . However, the latter lacks bromine and phosphorus, resulting in lower molecular weight and distinct reactivity.
Brominated Analogues
Compounds like N-(3-nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide () and 1-(N-Benzoylamino)propyltriphenylphosphonium tetrafluoroborate () highlight the role of halogens. Bromine in the target compound increases molecular weight (798.2 vs. ~500–600 for ’s phosphonium salts) and may enhance oxidative stability compared to non-brominated analogs.
Phosphorus-Containing Compounds
The target’s diphenylphosphinous amide group distinguishes it from phosphonium salts (e.g., 1j–1p in ) and pyrophosphoramides (). Phosphinous amides are neutral ligands with moderate π-accepting ability, whereas phosphonium salts are cationic and often serve as phase-transfer catalysts. Pyrophosphoramides, such as N,N′,N″,N‴-Tetraisopropylpyrophosphoramide, feature bridging oxygen and bulkier substituents, making them more suited for supramolecular assemblies .
Stereochemical Considerations
The (1R) configuration of the target compound contrasts with its (1S)-enantiomer (CAS 1093238-03-9, ). Enantiomeric pairs often exhibit divergent biological activities and chiral recognition properties. For example, (R)-2,2,2-trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide () shows specific optical rotation ([α]D = –53°), underscoring the importance of stereochemistry in physicochemical behavior .
Comparative Data Table
Research Findings and Implications
- This contrasts with N-(3-nitro-biphenyl-4-yl)-N-(4-fluorophenyl)-formamide, where nitro groups serve as stronger electron-withdrawing substituents .
- Steric Impact: Bromine atoms at the 3,3' positions introduce steric hindrance, likely reducing reaction rates in sterically sensitive processes compared to non-brominated analogs .
- Ligand Potential: The diphenylphosphinous amide group’s moderate basicity and tunability make it a candidate for transition-metal catalysis, differing from cationic phosphonium salts () .
Biological Activity
N-[(1R)-2'-Amino-3,3'-dibromo-4,4',6,6'-tetrakis(trifluoromethyl)[1,1'-biphenyl]-2-yl]-P,P-diphenylphosphinous amide is a complex organophosphorus compound with potential biological activity. Its structural features suggest it may interact with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure
The compound's structure includes:
- Biphenyl moiety : Provides a robust framework for interaction with biological targets.
- Dibromo and trifluoromethyl groups : These substituents can enhance lipophilicity and alter the electronic properties of the molecule.
- Phosphinous amide functionality : This part is crucial for potential enzyme inhibition mechanisms.
Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : The phosphinous amide group suggests potential as an inhibitor of serine proteases or kinases.
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways.
Case Studies
Several studies have explored the biological activity of phosphorous-containing compounds:
- Study on mTOR Inhibition :
- GSK-3β Inhibition :
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of similar compounds on various cancer cell lines. Key findings include:
- IC50 Values : Many organophosphorus compounds exhibit IC50 values in the low micromolar range against different cancer cell lines.
- Selectivity Profiles : Compounds show varying selectivity towards different kinases and proteases, which is critical for minimizing off-target effects.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of related compounds:
- Efficacy in Tumor Models : Some studies report significant tumor reduction in xenograft models when treated with phosphorous-based inhibitors.
Data Table
Here is a summary table of key findings related to the biological activity of similar compounds:
Q & A
Basic Research Question
- Trifluoromethyl Groups : Enhance electron-withdrawing effects, increasing oxidative stability and lipophilicity (critical for ligand design in catalysis). These groups also reduce rotational freedom, rigidifying the biphenyl core .
- Bromo Substituents : Serve as synthetic handles for further functionalization (e.g., cross-coupling) while influencing steric bulk.
How can enantiomeric purity be maintained during large-scale synthesis?
Advanced Research Question
- Chiral Catalysts : Use zirconium complexes with (R)-6,6'-(CF₃)₂BINOL ligands () to enforce stereoselectivity during key bond-forming steps .
- Dynamic Kinetic Resolution : Optimize reaction conditions (temperature, solvent polarity) to favor the (1R)-enantiomer via equilibrium control.
- In-situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track enantiomeric ratios during synthesis.
What catalytic applications are plausible for this compound, given its phosphinous amide moiety?
Advanced Research Question
- Asymmetric Catalysis : The phosphinous amide group can act as a chiral ligand in transition metal catalysis (e.g., Rh or Pd complexes) for enantioselective C–C bond formation. highlights Rh₂(S-DOSP)₄ for similar applications .
- Mechanistic Studies : Probe coordination modes via ³¹P NMR titration experiments with metal precursors (e.g., Pd(0) or Rh(I)).
How can researchers resolve contradictions in reaction optimization data (e.g., yield vs. selectivity trade-offs)?
Advanced Research Question
- Factorial Design : Apply a full factorial approach () to isolate critical variables (e.g., catalyst loading, temperature) and model interactions statistically .
- Response Surface Methodology (RSM) : Map non-linear relationships between parameters to identify Pareto-optimal conditions balancing yield and enantiomeric excess.
What analytical methods are suitable for studying the compound’s stability under catalytic conditions?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.
- Accelerated Stability Testing : Expose the compound to elevated temperatures and humidity, monitoring degradation via LC-MS.
- Compatibility Screening : Avoid oxidizers (e.g., peroxides) and strong acids/bases, as highlighted in safety protocols () .
How can electronic effects of substituents be quantified to predict catalytic performance?
Advanced Research Question
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with catalytic activity.
- Hammett Analysis : Derive σ values for substituents to quantify electron-withdrawing/donating effects on reaction rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
